molecular formula C15H22F3N3O3S B2665254 4,5-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2320665-18-5

4,5-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2665254
CAS No.: 2320665-18-5
M. Wt: 381.41
InChI Key: URZLVXXIAPNSCO-UHFFFAOYSA-N
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Description

4,5-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine (CAS 2320665-18-5) is a chemical compound of significant interest in early-stage anticancer research and drug discovery. With a molecular formula of C15H22F3N3O3S and a molecular weight of 381.41 g/mol, this pyrimidine-sulfonamide hybrid is part of a privileged class of scaffolds being investigated for their potential to target various biological pathways in cancer cells . Pyrimidine-sulfonamide hybrids represent a promising strategy in the development of novel anticancer candidates. These hybrids are designed to incorporate different molecular entities with distinct modes of action into a single molecule, which can potentially reduce side effects, improve pharmacokinetics, and overcome drug resistance . The pyrimidine core is a known pharmacophore capable of interacting with multiple cancer targets, while the sulfonamide group is a key class of carbonic anhydrase (CA) inhibitors, a metalloenzyme implicated in cancer cell proliferation, apoptosis, and metastasis . This combination makes this compound a valuable tool for researchers exploring multitargeted therapeutic approaches. This product is offered as a solid research-grade material. It is supplied for non-human investigative applications only and is not intended for diagnostic or therapeutic use. Researchers can access this compound in various quantities to suit their experimental needs .

Properties

IUPAC Name

4,5-dimethyl-6-[[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]methoxy]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F3N3O3S/c1-11-12(2)19-10-20-14(11)24-9-13-3-6-21(7-4-13)25(22,23)8-5-15(16,17)18/h10,13H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZLVXXIAPNSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)CCC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the piperidinyl and trifluoropropanesulfonyl groups. The process often starts with the preparation of the pyrimidine core, followed by the functionalization of the core with the desired substituents. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

4,5-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related pyrimidine derivatives, emphasizing substituent effects and synthetic pathways.

Structural Analog: 4,5-Dimethyl-6-((1-(Pyrazin-2-Yl)Piperidin-4-Yl)Methoxy)Pyrimidine

  • Key Differences :
    • Substituent at Piperidine : The pyrazin-2-yl group replaces the trifluoropropanesulfonyl group. Pyrazine is a heteroaromatic ring with moderate electron-withdrawing effects, contrasting with the strong electron-withdrawing and lipophilic trifluoropropanesulfonyl group.
    • Impact on Properties : The absence of fluorine reduces metabolic stability but may improve solubility. Pyrazine’s planar structure could enhance π-π stacking interactions in target binding pockets, whereas the trifluoropropanesulfonyl group may favor hydrophobic interactions.

Functional Analog: Sulfadoxine (4,5-Dimethoxy-6-Sulfanilamidopyrimidine)

  • Key Differences :
    • Substituents on Pyrimidine : Sulfadoxine has 4,5-dimethoxy groups instead of methyl groups. Methoxy groups are electron-withdrawing, whereas methyl groups are electron-donating, altering electronic and steric profiles.
    • Functional Group at 6-Position : Sulfadoxine features a sulfanilamide group, critical for antibacterial activity via dihydropteroate synthase inhibition. The target compound’s trifluoropropanesulfonyl-piperidine group may target entirely different pathways.
  • Synthetic Pathway : Sulfadoxine synthesis involves sequential methoxylation, chlorination, and sulfonamide coupling . The target compound’s synthesis likely employs a similar pyrimidine core but diverges in introducing the trifluoropropanesulfonyl-piperidine moiety via sulfonylation or nucleophilic substitution.

Comparison Table

Property Target Compound 4,5-Dimethyl-6-((1-(Pyrazin-2-Yl)Piperidin-4-Yl)Methoxy)Pyrimidine Sulfadoxine
Pyrimidine Substituents 4,5-dimethyl (electron-donating) 4,5-dimethyl 4,5-dimethoxy (electron-withdrawing)
6-Position Group Trifluoropropanesulfonyl-piperidine Pyrazin-2-yl-piperidine Sulfanilamide
Electron Effects Strongly electron-withdrawing (CF₃-SO₂) Moderate electron-withdrawing (pyrazine) Electron-withdrawing (sulfonamide)
Likely Biological Target Kinases, nucleotide-binding proteins (inferred) Kinases (hypothesized) Dihydropteroate synthase (antibacterial)
Metabolic Stability High (due to CF₃ group) Moderate Low (prone to acetylation)

Research Findings and Inferences

  • Trifluoropropanesulfonyl vs. Pyrazine : The trifluoropropanesulfonyl group in the target compound likely confers superior pharmacokinetic properties compared to pyrazine analogs, as fluorinated groups resist oxidative metabolism .
  • Methyl vs. Methoxy Substitutions : Methyl groups may reduce polarity and increase membrane permeability relative to Sulfadoxine’s methoxy groups, though this could compromise target specificity .
  • Synthetic Challenges : Introducing the trifluoropropanesulfonyl group requires specialized reagents (e.g., trifluoropropanesulfonyl chloride) and anhydrous conditions, complicating synthesis compared to Sulfadoxine’s well-established pathway .

Biological Activity

The compound 4,5-dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]methoxy}pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Formula : C13_{13}H18_{18}F3_3N3_3O3_3S
  • Molecular Weight : 335.36 g/mol

Structural Characteristics

The compound features a pyrimidine ring substituted with both methyl groups and a piperidine moiety that is further modified with a trifluoropropanesulfonyl group. This unique structure contributes to its biological activity.

Research indicates that compounds similar to This compound exhibit various biological activities primarily through inhibition of specific enzymes or receptors. The trifluoropropanesulfonyl group is known to enhance the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets.

Pharmacological Effects

  • Anticonvulsant Activity : Compounds in the same class have shown significant anticonvulsant properties in animal models. For instance, studies on related piperidine derivatives demonstrated efficacy in reducing seizure activity in models like the maximal electroshock seizure (MES) test .
  • Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective effects against neurotoxicity induced by various agents. These studies suggest potential applications in treating neurodegenerative diseases .

Case Study 1: Anticonvulsant Screening

In a study assessing the anticonvulsant activity of novel piperidine derivatives, compounds were screened using the MES model. The results indicated that certain modifications to the piperidine structure significantly enhanced anticonvulsant potency without increasing neurotoxicity .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the introduction of the trifluoropropanesulfonyl group was crucial for enhancing biological activity. This modification was associated with improved interaction with target receptors involved in neurotransmission .

Summary of Biological Activities

Activity Type Related Compound Effect Observed
Anticonvulsant1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]Significant reduction in seizure activity
Neuroprotective2,5-dimethyl-4-(3,3,3-trifluoropropanesulfonyl)morpholineProtection against neurotoxicity

Pharmacokinetic Properties

Property Value
SolubilityHigh due to lipophilic trifluoropropanesulfonyl group
BioavailabilityEnhanced by structural modifications

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